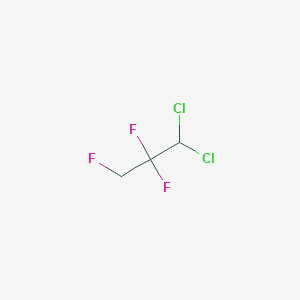
1,1-Dichloro-2,2,3-trifluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-2,2,3-trifluoropropane is a halogenated hydrocarbon with the molecular formula C3H3Cl2F3 . This compound is known for its applications in various industrial processes, particularly as an intermediate in the synthesis of other chemicals. It is a colorless liquid with a relatively high boiling point and low water solubility .
Preparation Methods
The synthesis of 1,1-Dichloro-2,2,3-trifluoropropane can be achieved through several methods. One common route involves the reaction of 2,3-dichloro-1,1,1-trifluoropropane with appropriate reagents under controlled conditions . Industrial production often utilizes halogen exchange reactions, where halogen atoms are replaced by other halogens using catalysts such as carbon, aluminum fluoride, or iron chloride . The reaction conditions typically include elevated temperatures and pressures to facilitate the exchange process.
Chemical Reactions Analysis
1,1-Dichloro-2,2,3-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in halogen exchange reactions where chlorine atoms are replaced by other halogens like fluorine.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under specific conditions.
Scientific Research Applications
1,1-Dichloro-2,2,3-trifluoropropane has several applications in scientific research and industry:
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1,1-Dichloro-2,2,3-trifluoropropane primarily involves its reactivity with other chemicals. The compound can act as a halogen donor or acceptor in various reactions, facilitating the formation of new chemical bonds. Its molecular structure allows it to participate in halogen exchange reactions, where chlorine atoms are replaced by other halogens . The pathways involved in these reactions often include the formation of intermediate species that further react to produce the desired products.
Comparison with Similar Compounds
1,1-Dichloro-2,2,3-trifluoropropane can be compared with other similar halogenated hydrocarbons:
2,3-Dichloro-1,1,1-trifluoropropane: This compound has a similar structure but differs in the position of chlorine atoms.
1,1,2-Trichloro-1,3,3,3-tetrafluoropropane: This compound has additional chlorine and fluorine atoms, making it more reactive in certain chemical processes.
1,1-Dichloro-2,2,2-trifluoroethane: This compound is used as a refrigerant and has similar chemical properties but a different molecular structure.
The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which gives it distinct reactivity and applications in various industrial processes.
Properties
CAS No. |
70192-70-0 |
|---|---|
Molecular Formula |
C3H3Cl2F3 |
Molecular Weight |
166.95 g/mol |
IUPAC Name |
1,1-dichloro-2,2,3-trifluoropropane |
InChI |
InChI=1S/C3H3Cl2F3/c4-2(5)3(7,8)1-6/h2H,1H2 |
InChI Key |
GELJRWJPYZKUPR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(Cl)Cl)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















